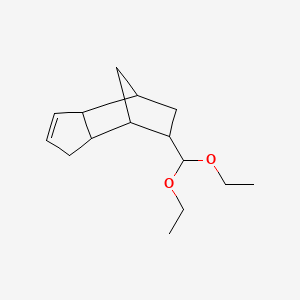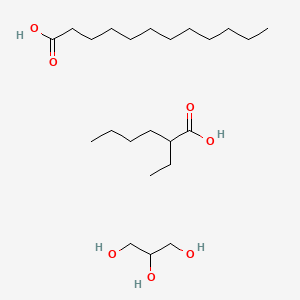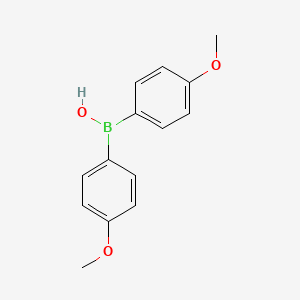![molecular formula C12H16O B14457770 Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl- CAS No. 74411-00-0](/img/structure/B14457770.png)
Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[45]deca-6,9-dien-8-one, 6,10-dimethyl- is a unique organic compound characterized by its spirocyclic structure This compound features a spiro linkage between two rings, which imparts significant rigidity and distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl- involves a Pd-catalyzed decarboxylative strategy. This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. The reaction is performed at room temperature and generates CO₂ as the sole by-product . Another method involves a three-component condensation of anisole, isobutyraldehyde, and a corresponding nitrile in dichloromethane in the presence of concentrated sulfuric acid .
Industrial Production Methods
While specific industrial production methods for Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl- are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium catalysts and modular reactants allows for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding spirocyclic ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and reactivity.
Substitution: The presence of double bonds allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions include spirocyclic ketones, reduced spiro compounds, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying spirocyclic compounds’ reactivity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers with unique mechanical properties.
Mécanisme D'action
The mechanism by which Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, modulating biological pathways and chemical reactions. The presence of double bonds and methyl groups further influences its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.5]deca-1,6,9-trien-8-one: Similar spirocyclic structure but with different positions of double bonds.
6,6-Dimethyl-6,10-diazaspiro[4.5]decan-6-ium: Contains nitrogen atoms in the spirocyclic structure, altering its chemical properties.
2-[(2R,5R)-6-(Hydroxymethyl)-10-methyl-8-oxospiro[4.5]deca-6,9-dien-2-yl]-2-propanyl-β-D-glucopyranosid: A glucopyranoside derivative with additional functional groups.
Uniqueness
Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl- is unique due to its specific arrangement of double bonds and methyl groups, which impart distinct reactivity and potential applications. Its rigid spirocyclic structure also contributes to its uniqueness, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
74411-00-0 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
6,10-dimethylspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C12H16O/c1-9-7-11(13)8-10(2)12(9)5-3-4-6-12/h7-8H,3-6H2,1-2H3 |
Clé InChI |
QTADBMSXXCEHSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C=C(C12CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
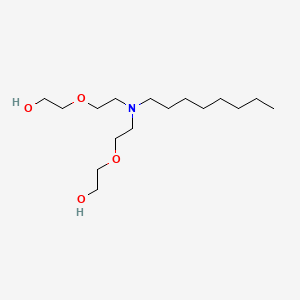


![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)
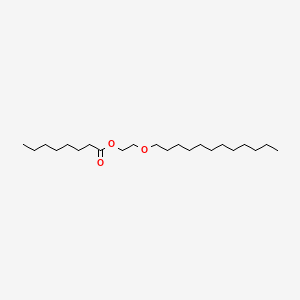

![2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole](/img/structure/B14457722.png)

